2-(4-Bromophényl)pipérazine

Vue d'ensemble

Description

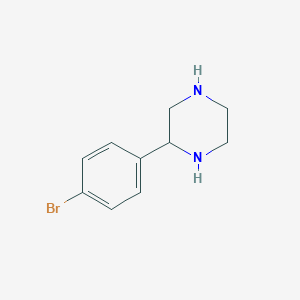

2-(4-Bromophenyl)piperazine is an organic compound with the molecular formula C10H13BrN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 4-bromophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals .

Applications De Recherche Scientifique

2-(4-Bromophenyl)piperazine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant drugs.

Biological Studies: The compound is used in studies related to receptor binding and neurotransmitter modulation.

Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other bioactive molecules.

Mécanisme D'action

Target of Action

2-(4-Bromophenyl)piperazine is an organic compound that is often used as a pharmaceutical intermediate . It is widely used in the synthesis of various drugs, such as antipsychotic and antidepressant drugs . .

Mode of Action

It is known that piperazine, a common structural motif in this compound, is a gaba receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine, a common structural motif in this compound, is known to be involved in a variety of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .

Pharmacokinetics

It is known that piperazine, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It is known that piperazine, a common structural motif in this compound, can have a variety of biological effects, depending on the specific drug in which it is incorporated .

Action Environment

It is known that the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule, can be influenced by environmental factors .

Analyse Biochimique

Biochemical Properties

2-(4-Bromophenyl)piperazine has been found to interact with various enzymes and proteins. For instance, piperazine-containing inhibitors have been reported to target microbial β-glucuronidases, enzymes that play critical roles in human homeostasis, disease progression, and pharmacological efficacy through diverse metabolic pathways

Cellular Effects

Piperazine derivatives have been reported to have a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antidiabetic effects . These effects suggest that 2-(4-Bromophenyl)piperazine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperazine is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This suggests that 2-(4-Bromophenyl)piperazine may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 2-(4-Bromophenyl)piperazine in animal models. It is known that piperazine derivatives are generally well-tolerated in animals

Metabolic Pathways

It is known that piperazine-containing inhibitors can target microbial β-glucuronidases, enzymes that reverse host phase 2 metabolism . This suggests that 2-(4-Bromophenyl)piperazine may be involved in similar metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)piperazine typically involves the reaction of piperazine with 4-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 2-(4-Bromophenyl)piperazine .

Industrial Production Methods: On an industrial scale, the synthesis of 2-(4-Bromophenyl)piperazine can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures the consistent production of high-purity 2-(4-Bromophenyl)piperazine .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Bromophenyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and nucleophiles like amines.

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Substituted piperazine derivatives.

Oxidation: N-oxides of 2-(4-Bromophenyl)piperazine.

Reduction: 2-Phenylpiperazine.

Comparaison Avec Des Composés Similaires

1-(4-Bromophenyl)piperazine: Similar structure but with different substitution pattern.

1-(3-Chloro-4-fluorophenyl)piperazine: Contains a chloro and fluoro group instead of bromine.

1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of bromine.

Uniqueness: 2-(4-Bromophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Activité Biologique

2-(4-Bromophenyl)piperazine is a compound belonging to the piperazine family, which is known for its diverse biological activities. This compound, characterized by a piperazine ring substituted with a bromophenyl group, has been studied for its potential applications in medicinal chemistry, particularly in treating psychiatric and neurological disorders. This article reviews its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H12BrN

- Molecular Weight : 241.13 g/mol

- Structure : The compound features a piperazine ring with a bromine atom attached to the phenyl group, enhancing its reactivity and binding affinity towards biological targets.

Research indicates that 2-(4-Bromophenyl)piperazine primarily interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. Its mechanism likely involves modulation of these receptors, influencing neurotransmission and potentially leading to therapeutic effects in conditions such as depression and anxiety disorders .

Key Receptor Interactions

- Serotonin Receptors : Studies suggest that the compound exhibits significant binding affinity to various serotonin receptor subtypes, which are crucial targets for antidepressants and anxiolytics.

- Dopamine Receptors : The presence of the bromine atom enhances the compound's selectivity for dopamine receptors, which are important in the treatment of psychiatric disorders .

Biological Activity Overview

The bioactivity of 2-(4-Bromophenyl)piperazine can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant Effects | Modulates serotonin levels and receptor activity, potentially alleviating symptoms of depression. |

| Anxiolytic Effects | Influences GABAergic transmission, contributing to anxiety reduction. |

| Neuroprotective Effects | Exhibits potential protective effects against neurodegenerative processes. |

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of various piperazine derivatives, 2-(4-Bromophenyl)piperazine was shown to significantly enhance serotonin release in vitro. This effect was linked to its ability to inhibit serotonin reuptake mechanisms, suggesting its potential as an antidepressant candidate .

Case Study 2: Anticonvulsant Activity

Another investigation explored the anticonvulsant properties of piperazine derivatives. The study found that compounds similar to 2-(4-Bromophenyl)piperazine exhibited increased seizure thresholds in animal models, indicating a potential role in epilepsy treatment .

Case Study 3: Psychoactive Substance Identification

Research conducted on psychoactive substances highlighted the detection of 2-(4-Bromophenyl)piperazine in samples from drug users. The study emphasized its psychoactive properties and raised concerns regarding its recreational use and associated risks .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Reports indicate that compounds within this class can lead to adverse effects such as seizures and mood disturbances when misused. Long-term studies are necessary to fully understand the safety profile of 2-(4-Bromophenyl)piperazine .

Propriétés

IUPAC Name |

2-(4-bromophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWFFOCOSVMOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618684 | |

| Record name | 2-(4-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105242-07-7 | |

| Record name | 2-(4-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.